molecular formula C21H14N4O3S B14118593 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14118593
M. Wt: 402.4 g/mol
InChI Key: DGSLAXIJXYHYQA-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that combines multiple functional groups, including oxadiazole, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the synthesis of the oxadiazole ring, followed by its integration into the thieno[2,3-d]pyrimidine framework through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H14N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14N4O3S/c1-12-15-19(23-21(27)25(20(15)26)14-10-6-3-7-11-14)29-16(12)18-22-17(24-28-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,23,27)

InChI Key

DGSLAXIJXYHYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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